2-Chloro-1-methylpyridinium p-Toluenesulfonate
Overview
Description
2-Chloro-1-methylpyridinium p-Toluenesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its ability to activate hydroxy groups of alcohols and carboxylic acids. This compound is particularly valuable in the synthesis of esters, lactones, amides, lactams, and ketenes from corresponding carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylpyridinium p-Toluenesulfonate typically involves the reaction of 2-chloropyridine with methyl iodide in the presence of a suitable solvent like acetone. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylpyridinium p-Toluenesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Dehydration Reactions: It acts as a dehydrating agent, converting aldoximes to nitriles and alcohols to alkyl thiocyanates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Dehydrating Agents: For converting aldoximes to nitriles.
Major Products
The major products formed from these reactions include esters, lactones, amides, lactams, and ketenes .
Scientific Research Applications
2-Chloro-1-methylpyridinium p-Toluenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the activation of hydroxy groups.
Biology: Employed in the synthesis of peptides due to its low toxicity and efficient coupling properties.
Medicine: Utilized in the preparation of various pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-1-methylpyridinium p-Toluenesulfonate exerts its effects involves the activation of hydroxy groups in alcohols and carboxylic acids. This activation facilitates the formation of esters, lactones, amides, lactams, and ketenes. The compound acts as a coupling reagent, promoting the formation of peptide bonds in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridinium iodide: Similar in structure and function, used in organic synthesis for activating hydroxy groups.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in peptide synthesis but with higher toxicity compared to 2-Chloro-1-methylpyridinium p-Toluenesulfonate.
Uniqueness
This compound is unique due to its low toxicity, cost-effectiveness, and efficiency in promoting various organic reactions. Its ability to act as a dehydrating agent and coupling reagent makes it a versatile tool in both laboratory and industrial settings .
Properties
IUPAC Name |
2-chloro-1-methylpyridin-1-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNGIKVZXFFZNN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20995343 | |
Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7403-46-5 | |
Record name | 2-Chloro-1-methylpyridinium 4-methylbenzenesulfonate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7403-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7403-46-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-1-methylpyridin-1-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20995343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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